molecular formula C12H11N3O2 B14157481 2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-76-7

2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B14157481
CAS No.: 107392-76-7
M. Wt: 229.23 g/mol
InChI Key: YJEUKSXNJPGTOE-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolo[1,2-a]imidazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as copper or palladium complexes may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new drugs and materials .

Properties

CAS No.

107392-76-7

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H11N3O2/c16-15(17)10-5-3-9(4-6-10)11-8-14-7-1-2-12(14)13-11/h3-6,8H,1-2,7H2

InChI Key

YJEUKSXNJPGTOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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